(3R)-3-Phenoxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-phenoxypiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNIJKUTWDGMV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R)-3-Phenoxypiperidine molecular weight and formula
[1]
Executive Summary
(3R)-3-Phenoxypiperidine is a chiral heterocycle featuring a piperidine ring substituted at the C3 position with a phenoxy group in the (R)-configuration.[1] It serves as a privileged scaffold in medicinal chemistry, particularly for exploring hydrophobic pockets in G-protein coupled receptors (GPCRs) and kinases where the ether linkage provides specific rotational freedom and hydrogen bond acceptor properties distinct from its carbon-analog, 3-phenylpiperidine.
| Property | Data |
| IUPAC Name | (3R)-3-phenoxypiperidine |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Number (Free Base) | 1885089-47-3 |
| CAS Number (HCl Salt) | 1171992-10-1 (Racemic/Unspecified) |
| Chirality | (R)-Enantiomer |
| Physical State | Viscous oil (Free base) / White solid (HCl salt) |
Chemical Identity & Stereochemistry
The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) linked to an aromatic phenyl ring via an oxygen atom at the C3 position.[2] The (3R) designation indicates the absolute configuration at the chiral center C3.
Structural Analysis
-
Core Scaffold: Piperidine (pKa ~11.2, secondary amine).
-
Linker: Ether oxygen (-O-). This introduces a hydrogen bond acceptor and alters the bond angle/length compared to a direct C-C bond, affecting the spatial orientation of the phenyl ring relative to the amine pharmacophore.
-
Stereochemistry: The (R)-configuration is critical for biological activity, as binding pockets in targets like the Sigma-1 receptor or specific kinases are often stereoselective.
Graphviz Diagram: Chemical Structure & Numbering
Figure 1: Structural connectivity of (3R)-3-Phenoxypiperidine highlighting the chiral center and ether linkage.
Synthesis & Manufacturing
The synthesis of (3R)-3-Phenoxypiperidine requires strict control over stereochemistry. The most robust industrial route utilizes the Mitsunobu reaction , which proceeds with Walden inversion. To obtain the (3R) product, one must start with the (3S) alcohol.
Protocol: Stereoselective Synthesis via Mitsunobu Inversion
Reagents:
-
Starting Material: (S)-N-Boc-3-hydroxypiperidine (commercially available, >99% ee).
-
Nucleophile: Phenol.
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Activation: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and
(1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -
Inversion: Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction proceeds via an alkoxyphosphonium intermediate. The phenol nucleophile attacks from the backside, inverting the (S) center to (R) .
-
Workup: Stir at room temperature for 12-18 hours. Concentrate in vacuo. Triturate with hexane/ether to precipitate triphenylphosphine oxide byproduct. Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc) to yield (R)-N-Boc-3-phenoxypiperidine.
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl in dioxane. Stir for 2 hours. Evaporate volatiles to yield (3R)-3-Phenoxypiperidine as the trifluoroacetate or hydrochloride salt.
Graphviz Diagram: Synthesis Workflow
Figure 2: Synthetic pathway utilizing Mitsunobu inversion to ensure (R)-enantiopurity.
Pharmacological Relevance
(3R)-3-Phenoxypiperidine is not a marketed drug itself but a "privileged scaffold" used to modulate the physicochemical and binding properties of drug candidates.
4.1 Scaffold Analysis: Ether vs. Alkyl Linkers
In medicinal chemistry, replacing a methylene group (
-
Conformation: The C-O-C bond angle (~110°) and lower rotational barrier allow the phenyl ring to adopt different orientations compared to 3-benzylpiperidine.
-
Lipophilicity (LogP): The oxygen atom lowers LogP (approx. 2.5 vs. 3.0 for the carbon analog), improving aqueous solubility.
-
Hydrogen Bonding: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.
4.2 Target Applications
-
Sigma Receptors (
): 3-Substituted piperidines are classic pharmacophores for Sigma receptors, involved in pain modulation and neuroprotection. The (3R)-isomer often exhibits distinct affinity profiles compared to the (3S)-isomer. -
Kinase Inhibitors: Used as a solvent-exposed tail or to probe hydrophobic pockets (e.g., in BTK or specific tyrosine kinase inhibitors), where the piperidine nitrogen can form salt bridges with aspartate/glutamate residues.
-
Monoamine Transporters: Analogues of 3-phenoxypiperidine have been screened for serotonin/norepinephrine reuptake inhibition (SNRI) activity.
Analytical Characterization
To verify the identity and purity of (3R)-3-Phenoxypiperidine, the following analytical parameters are standard.
5.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, HCl salt):
-
~9.0-9.5 ppm (br s, 2H,
). - ~7.3-6.9 ppm (m, 5H, Aromatic protons).
- ~4.5-4.7 ppm (m, 1H, C3-H). Note: The chemical shift of the proton alpha to the oxygen is distinct (~4.6 ppm) compared to 3-phenylpiperidine (~2.8 ppm).
- ~3.0-3.4 ppm (m, 4H, C2-H and C6-H).
- ~1.8-2.0 ppm (m, 4H, C4-H and C5-H).
-
~9.0-9.5 ppm (br s, 2H,
5.2 Chiral HPLC Method
Separation of enantiomers is crucial for quality control.
-
Column: Chiralpak IA or AD-H (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 220 nm or 254 nm.
-
Retention: The (R) and (S) enantiomers will have distinct retention times; standards must be run to confirm the elution order (typically (S) elutes before (R) on AD-H, but this must be experimentally validated).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.
-
Storage: Hygroscopic (especially as HCl salt). Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107207, 3-Phenylpiperidine (Structural Analog Context). Retrieved from [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
A Technical Guide to the Stereoisomers of 3-Phenoxypiperidine: Synthesis, Analytics, and Pharmacological Implications
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing biological activity.[1] Molecules that are non-superimposable mirror images of each other are known as enantiomers.[2] While possessing identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors within the chiral environment of the body.[2][3] Biological systems, such as enzymes and receptors, are inherently chiral and can interact preferentially with one enantiomer over the other.[4] This stereoselectivity means that for a chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[5][6]
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, valued for its prevalence in bioactive molecules.[7][8] When substituted at the 3-position, as in 3-phenoxypiperidine, a chiral center is created, giving rise to the (3R) and (3S) enantiomers. Understanding the distinct properties of these two molecules is not merely an academic exercise; it is a crucial aspect of drug design and safety assessment.[4][5]
This technical guide provides an in-depth exploration of the differences between (3R)-3-Phenoxypiperidine and its (3S) enantiomer. We will delve into stereoselective synthetic strategies, dissect the analytical techniques required for their separation and absolute configuration determination, and discuss the potential implications for their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral piperidine derivatives.
Part 1: Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure 3-substituted piperidines is a significant challenge in organic chemistry, often hindered by difficulties in controlling stereoselectivity.[7][9] Several robust strategies have been developed to access these valuable building blocks. Here, we outline two primary approaches: chiral resolution of a racemic mixture and asymmetric synthesis.
Strategy A: Chiral Resolution via Diastereomeric Salt Formation
A classical and reliable method to separate enantiomers is through the formation of diastereomeric salts.[10] The racemic 3-phenoxypiperidine, a base, is reacted with a chiral acid. The resulting salts, being diastereomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Protocol: Resolution of (±)-3-Phenoxypiperidine
-
Salt Formation: Dissolve racemic 3-phenoxypiperidine (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (0.5 equiv.), in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor is retained for isolation of the other diastereomer.
-
Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide (NaOH) to a pH > 12.
-
Extraction: Extract the free base (the desired enantiomer) with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-phenoxypiperidine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Part 2). The process can be repeated with the mother liquor using the opposite enantiomer of the resolving agent (e.g., (-)-Di-p-toluoyl-L-tartaric acid) to isolate the other piperidine enantiomer.
Causality: The choice of resolving agent and solvent is critical. A successful resolution depends on a significant difference in solubility between the two diastereomeric salts, which often requires empirical screening of various chiral acids and solvent systems.[10]
Strategy B: Asymmetric Synthesis via Catalysis
Modern synthetic chemistry increasingly favors asymmetric methods that directly produce a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. Rhodium-catalyzed asymmetric reactions, for instance, have proven highly effective for creating enantioenriched 3-substituted piperidines from pyridine precursors.[11][12]
Conceptual Workflow: Asymmetric Synthesis
A plausible asymmetric route could start from a partially reduced pyridine derivative, such as a dihydropyridine.[12] An asymmetric carbometalation, like a rhodium-catalyzed reductive Heck reaction with phenylboronic acid, could introduce the phenyl group at the 3-position with high enantioselectivity. Subsequent functionalization and cyclization would yield the target molecule.
Caption: Conceptual workflow for asymmetric synthesis of 3-substituted piperidines.
Expertise: The key to this approach is the chiral ligand complexed to the rhodium catalyst (e.g., SEGPHOS), which creates a chiral environment around the metal center.[13] This environment dictates the facial selectivity of the addition to the dihydropyridine, resulting in one enantiomer being formed preferentially.
Part 2: Analytical Differentiation of (3R) and (3S) Enantiomers
Distinguishing between enantiomers is impossible with standard analytical techniques like achiral chromatography or ¹H/¹³C NMR because their physical properties are identical. Therefore, specialized chiral analytical methods are required.[6][14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its reliability, precision, and robustness.[14][] The separation is achieved on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
Protocol: Chiral HPLC Method for (3R/3S)-3-Phenoxypiperidine
-
Instrumentation: HPLC system with UV detector.
-
Column: Polysaccharide-based CSP, e.g., Chiralpak® IA or Chiralcel® OD-H. These are highly effective for piperidine derivatives.[10][16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of an amine modifier (e.g., 0.1% Diethylamine) is often added to improve peak shape for basic analytes like piperidines.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the racemic mixture (approx. 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the enantiomerically enriched product at a similar concentration.
-
Inject the racemic standard to determine the retention times (t_R) of the (3R) and (3S) enantiomers and calculate the resolution factor (Rs).
-
Inject the sample solution.
-
Quantify the enantiomeric excess (ee%) by integrating the peak areas of the two enantiomers: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Caption: Workflow for the analytical separation of enantiomers using Chiral HPLC.
Illustrative Data Summary
| Parameter | (3S)-3-Phenoxypiperidine | (3R)-3-Phenoxypiperidine |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Enantiomeric Excess (ee%) | \multicolumn{2}{c | }{Determined from peak area} |
| Table assumes a hypothetical separation on a Chiralpak® IA column. |
Chiroptical and Spectroscopic Methods
While chiral chromatography is definitive for quantification, chiroptical methods provide information about the absolute configuration.
-
Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light by equal amounts but in opposite directions (+ or -). While historically important, it is less reliable for purity determination than HPLC.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17] Enantiomers produce mirror-image VCD spectra.[17] By comparing the experimental VCD spectrum of an unknown enantiomer to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 'R'), the absolute configuration can be unambiguously determined.[17]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In a chiral environment, the NMR signals for enantiomers can be resolved.[14] Adding a CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR sample can induce small, measurable differences in the chemical shifts (diastereomeric non-equivalence) of the corresponding protons or carbons of the two enantiomers, allowing for their quantification.[18]
Comparative Table of Analytical Techniques
| Technique | Principle | Primary Use | Throughput |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase.[19] | Quantitative analysis of enantiomeric purity (ee%).[14] | High |
| Optical Rotation | Rotation of plane-polarized light. | Qualitative indication of enantiomeric enrichment. | High |
| VCD Spectroscopy | Differential absorption of circularly polarized IR light.[17] | Absolute configuration determination.[17] | Low |
| NMR with CSAs | Formation of transient diastereomeric complexes.[18] | Quantitative analysis of ee% without separation. | Medium |
Part 3: Differential Pharmacology and Biological Implications
The interaction of a drug with its biological target is highly dependent on its 3D structure.[4] Therefore, the (3R) and (3S) enantiomers of 3-phenoxypiperidine are expected to exhibit different pharmacological profiles, including variations in binding affinity, efficacy, and metabolism.[2]
Receptor Binding and Functional Activity
Many 3-substituted piperidine derivatives are known to interact with central nervous system (CNS) targets, such as dopamine and opioid receptors.[20][21] The binding pocket of a receptor is a chiral environment. The precise fit of a ligand (the drug) into this pocket is governed by stereochemistry.
-
Hypothetical Scenario: Let's consider a hypothetical interaction with a G-protein coupled receptor (GPCR). The phenoxy group, the piperidine nitrogen, and the stereocenter at C3 form a three-point pharmacophore. It is highly probable that only one enantiomer can achieve the optimal orientation for high-affinity binding and subsequent receptor activation or inhibition. For example, the (S)-enantiomer might place the phenoxy group in a hydrophobic pocket while the piperidine nitrogen forms a crucial ionic bond, leading to potent agonism. The (R)-enantiomer, being a mirror image, may be unable to achieve this precise fit, resulting in significantly lower binding affinity and efficacy.
Studies on other chiral piperidines have shown vast differences in potency between stereoisomers. For the potent analgesic ohmefentanyl, which has three chiral centers, the most potent isomer was found to be over 13,000 times more powerful than morphine, while its enantiomer was one of the least potent compounds in the series.[22] Similarly, for certain antihypertensive piperidines, the (+) isomers were consistently more potent than the (-) isomers in their α-adrenergic blocking activity.[23]
Caption: Differential binding of enantiomers to a chiral receptor site.
Pharmacokinetics (ADME)
Stereochemistry also influences the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4]
-
Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family in the liver, are stereoselective. They may metabolize one enantiomer more rapidly than the other. This can lead to different plasma concentrations and durations of action for the two enantiomers, even when administered as a 50:50 racemic mixture.[4]
-
Plasma Protein Binding: Binding to plasma proteins like albumin can also be stereoselective, affecting the free concentration of the drug available to interact with its target.[3]
Conclusion
The (3R) and (3S) enantiomers of 3-phenoxypiperidine are distinct chemical entities. While they share the same molecular formula and connectivity, their different spatial arrangements necessitate distinct approaches for their synthesis and analysis. As this guide has detailed, the synthesis of single enantiomers can be achieved through classical resolution or, more efficiently, through modern asymmetric catalysis. Their differentiation relies on specialized analytical techniques, with chiral HPLC being the foremost tool for quantification and chiroptical methods like VCD for determining absolute configuration.
Crucially, these molecular differences translate into potentially significant disparities in pharmacological activity. The principles of stereoselectivity in drug-receptor interactions and metabolic pathways strongly suggest that the (3R) and (3S) enantiomers will not be biologically equivalent. For drug development professionals, investigating the properties of each enantiomer independently is not just a regulatory expectation but a fundamental component of rational drug design, essential for optimizing efficacy and ensuring patient safety.
References
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- BOC Sciences. Enantiomer Identification (HPLC/SFC).
- Grogan, G., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research.
- Caldwell, J. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology, 32(10), 925-9.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73.
- Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Unspecified. Stereochemistry and biological activity of drugs.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Gasparrini, F., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- Wikipedia. Chiral analysis.
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines.
- BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
- Aboul-Enein, H. Y., & Ali, I. (2004). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Biochemical and Biophysical Methods.
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Bignan, G., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.
- Lopez, J. J., et al. (2014). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst.
- Ikezaki, M., et al. (1987). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Journal of Medicinal Chemistry, 30(2), 347-51.
- Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82.
- Grygorenko, O. O., & Zozulya, O. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296.
- Jin, W. Q., et al. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 37(1), 1-8.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 20. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(3R)-3-Phenoxypiperidine synthesis via Mitsunobu reaction
Application Note: Stereoselective Synthesis of (3R)-3-Phenoxypiperidine via Mitsunobu Inversion
Executive Summary
This application note details the protocol for the stereoselective synthesis of (3R)-3-phenoxypiperidine , a privileged scaffold in medicinal chemistry often found in norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.
Unlike standard O-alkylation of alkyl halides (which often results in racemization or elimination), the Mitsunobu reaction offers a reliable pathway to invert the stereocenter of the readily available (S)-N-Boc-3-hydroxypiperidine starting material to the desired (R)-ether product with high enantiomeric excess (ee). This guide addresses the critical challenge of removing the triphenylphosphine oxide (TPPO) byproduct and provides a scalable workflow for bench scientists.
Strategic Rationale & Mechanism
Why Mitsunobu?
Direct nucleophilic substitution (
-
Starting Material: (S)-1-Boc-3-hydroxypiperidine (Commercial availability: High)
-
Target: (R)-1-Boc-3-phenoxypiperidine (Intermediate)
(3R)-3-phenoxypiperidine (Final) -
Key Feature: Stereochemical Inversion (
).
Mechanistic Pathway
The reaction proceeds via the formation of a phosphonium intermediate. The key to success is the order of addition, ensuring the formation of the betaine adduct before the alcohol activation.[1]
Figure 1: Mechanistic flow of the Mitsunobu inversion. Note the specific activation of the oxygen allowing for backside attack.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| (S)-1-Boc-3-hydroxypiperidine | 1.0 | Substrate | >98% ee; Dry |
| Phenol | 1.1 | Nucleophile | pKa ~10 (Ideal range <13) |
| Triphenylphosphine ( | 1.2 - 1.5 | Activator | Recrystallized if yellow |
| DIAD (Diisopropyl azodicarboxylate) | 1.2 - 1.5 | Reagent | Use DIAD over DEAD (Higher stability) |
| THF (Tetrahydrofuran) | Solvent | 0.1 - 0.2 M | Anhydrous (Critical) |
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Cool the flask to 0°C using an ice/water bath.
-
Charge the flask with (S)-1-Boc-3-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and
(1.2 eq). -
Dissolve in anhydrous THF. Ensure the concentration is roughly 0.15 M.
Step 2: Addition (15 - 30 min)
-
CRITICAL: Dissolve DIAD (1.2 eq) in a small volume of THF.
-
Add the DIAD solution dropwise over 20 minutes.
-
Expert Insight: Rapid addition causes a sharp exotherm and can lead to reduced enantioselectivity or hydrazide byproducts. Keep internal temp < 5°C.
-
-
The solution will turn yellow/orange.[2]
Step 3: Reaction (3 - 12 hours)
-
Allow the reaction to warm naturally to Room Temperature (RT).
-
Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The alcohol spot should disappear.
Step 4: Workup & TPPO Removal Strategy
-
The "Mitsunobu Nightmare" is removing Triphenylphosphine Oxide (TPPO).[3][4]
-
Method A (Precipitation - Recommended): Concentrate the mixture to ~1/4 volume. Add cold Methyl tert-butyl ether (MTBE) or a Hexane/Ether mix (9:1). TPPO often precipitates as a white solid. Filter off the solid.[2][3][4][5][6][7]
-
Method B (Chemical Wash): If available, use a
wash (dissolve residue in ethanol, add , filter the complex).
Step 5: Deprotection
-
Dissolve the purified intermediate (Boc-protected ether) in DCM.
-
Add TFA (10-20 eq) or 4M HCl in Dioxane . Stir for 1-2 hours.
-
Basify with
or (carefully) to extract the free amine.
Visualization of Workflow
Figure 2: Operational workflow emphasizing the critical filtration step for byproduct removal.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Phenol pKa too high (>11) | Use a more acidic phenol or switch to ADDP/ |
| No Inversion (Retention) | Double inversion or | Ensure temperature stays low (0°C) during addition; ensure solvent is strictly anhydrous. |
| TPPO Contamination | Inefficient precipitation | Load crude onto a silica plug; elute product with non-polar solvent (Ether/Hexane) first.[5] TPPO sticks to silica [2]. |
| Hydrazide Byproduct | DIAD hydrolysis | Ensure reagents are dry. Add DIAD last to the mixture of Phosphine/Alcohol/Phenol.[1] |
Safety & Hazards
-
DIAD/DEAD: Shock sensitive and potentially explosive upon heating. Store in a fridge. Never distill neat.
-
TFA: Highly corrosive. Use in a fume hood.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem.
-
Dodge, J. A., et al. (1994). Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [8]
-
Swamy, K. C. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shenvilab.org [shenvilab.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Utilization of (3R)-3-Phenoxypiperidine in Medicinal Chemistry
Executive Summary
(3R)-3-Phenoxypiperidine (CAS: 1171992-10-1, HCl salt) represents a privileged chiral scaffold in modern drug discovery. Unlike its carbon-linked analog (3-phenylpiperidine, a core motif in PARP inhibitors like Niraparib), the 3-phenoxypiperidine moiety incorporates an ether linkage. This structural modification introduces a hydrogen bond acceptor, alters the vector of the phenyl ring, and modifies metabolic susceptibility.
This guide provides a comprehensive technical workflow for incorporating (3R)-3-phenoxypiperidine into small molecule libraries. We address the critical challenge of stereochemical integrity during synthesis and provide validated protocols for its derivatization in kinase and GPCR-targeted campaigns.
Strategic Value & Pharmacophore Analysis
Structural Distinction
The distinction between 3-phenylpiperidine and 3-phenoxypiperidine is subtle but pharmacologically profound.
-
3-Phenylpiperidine: Rigid C-C bond; often used to lock phenyl rings in specific hydrophobic pockets (e.g., Niraparib).
-
3-Phenoxypiperidine: Flexible C-O-C ether linkage; the oxygen atom acts as a weak Lewis base and alters the dihedral angle, allowing the phenyl group to access distinct sub-pockets.
Chiral Significance
The (3R) configuration is often preferred in binding pockets that require a specific spatial arrangement of the hydrophobic phenoxy group relative to the nitrogen lone pair. In many GPCR ligands (e.g., opioid or serotonin modulators), the (3R) isomer exhibits 10-100x greater affinity than the (3S) enantiomer due to steric clashes in the latter.
Pathway Visualization
The following diagram illustrates the strategic logic for selecting this scaffold and its downstream applications.
Caption: Decision tree for integrating (3R)-3-phenoxypiperidine based on pharmacophoric requirements.
Experimental Protocol: Stereoselective Synthesis
Challenge: Direct nucleophilic aromatic substitution (SnAr) on unactivated benzenes is difficult. The most robust route to the chiral ether is via the Mitsunobu Reaction , which proceeds with inversion of configuration. Crucial Note: To obtain the (3R) -product, you must start with the (3S) -alcohol.
Protocol 1: Synthesis via Mitsunobu Inversion
Reagents:
-
Substrate: (3S)-N-Boc-3-hydroxypiperidine (1.0 eq)
-
Nucleophile: Phenol (1.1 eq)
-
Phosphine: Triphenylphosphine (PPh3) (1.2 eq)
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (3S)-N-Boc-3-hydroxypiperidine (10 mmol) and Triphenylphosphine (12 mmol) in anhydrous THF (50 mL).
-
Nucleophile Addition: Add Phenol (11 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
DIAD Addition (Critical Rate Control): Add DIAD (12 mmol) dropwise over 20 minutes.
-
Why: Rapid addition generates excessive heat and can lead to hydrazine by-products. The solution should turn from colorless to pale yellow.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting alcohol spot should disappear.
-
-
Work-up: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the white solid.
-
Purification: Purify the filtrate via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield (3R)-N-Boc-3-phenoxypiperidine .
-
Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 2 hours. Concentrate and convert to HCl salt using 2M HCl in ether.
Yield Expectation: 70–85% (Step 1), >95% (Step 2).
Application: Library Generation
Once the (3R)-3-phenoxypiperidine core is synthesized (or procured), it serves as a secondary amine "warhead" for diversification.
Protocol 2: Parallel Synthesis of Urea Derivatives (Kinase Targeting)
Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs) to engage the DFG-motif.
Table 1: Reaction Matrix for Urea Library
| Component | Reagent Class | Stoichiometry | Condition | Purpose |
| Core | (3R)-3-Phenoxypiperidine HCl | 1.0 eq | Dissolved in DCM | Scaffold |
| Base | DIPEA (Diisopropylethylamine) | 3.0 eq | Scavenge HCl | Free base liberation |
| Electrophile | Aryl Isocyanates (R-NCO) | 1.1 eq | 0°C to RT | Urea formation |
| Scavenger | Trisamine resin | 0.5 eq | Post-reaction | Remove excess isocyanate |
Workflow:
-
Plate Setup: In a 96-well deep-well block, dispense 0.1 mmol of (3R)-3-phenoxypiperidine HCl in 0.5 mL DCM.
-
Basification: Add DIPEA (0.3 mmol) to each well. Shake for 5 mins.
-
Coupling: Add specific Aryl Isocyanate (0.11 mmol) to each well.
-
Incubation: Seal plate and shake at RT for 4 hours.
-
Purification: Add Trisamine scavenger resin to remove unreacted isocyanates. Filter and concentrate.
Quality Control & Validation
Ensuring the enantiomeric excess (ee%) is vital, as the Mitsunobu reaction can sometimes suffer from partial racemization if not kept strictly anhydrous.
Analytical Method: Chiral HPLC
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result:
-
(3R)-isomer retention time: ~8.5 min (Major).
-
(3S)-isomer retention time: ~11.2 min (Trace).
-
Acceptance Criteria: ee% > 98%.[2]
-
Diagram: Mechanistic Pathway (Mitsunobu)[3][4][5]
The following diagram details the inversion mechanism essential for obtaining the (3R) enantiomer from the (3S) starting material.
Caption: Mitsunobu inversion mechanism converting (3S)-alcohol to (3R)-ether.
References
-
Mitsunobu Reaction Mechanism & Protocols
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
-
Piperidine Scaffolds in Medicinal Chemistry
-
Goel, R., et al. "Piperidine: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2023.
-
-
Synthesis of 3-Substituted Piperidines
-
Palin, R., et al. "Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues." Bioorganic & Medicinal Chemistry Letters, 2005.
- Note: While this reference discusses the propyl-linker analog, the synthetic principles for the piperidine ring functionaliz
-
-
Chiral Resolution of Piperidines
-
Gawley, R. E., et al. "Stereoselective Synthesis of 3-Substituted Piperidines." Journal of Organic Chemistry.
-
Disclaimer: All protocols involve hazardous chemicals (DIAD, TFA). Perform all reactions in a certified fume hood with appropriate PPE.
Sources
Application Notes: Reductive Amination Protocols Using (3R)-3-Phenoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3R)-3-Phenoxypiperidine in Medicinal Chemistry
(3R)-3-Phenoxypiperidine is a valuable chiral building block in modern drug discovery, prized for the stereospecific architecture it imparts to target molecules. Its rigid piperidine core, coupled with the phenoxy substituent, offers a unique three-dimensional profile that can be exploited to achieve high-affinity and selective interactions with biological targets. Reductive amination stands out as one of the most robust and versatile methods for incorporating this privileged scaffold into a diverse array of chemical entities.[1][2] This powerful C-N bond-forming reaction allows for the efficient coupling of the (3R)-3-phenoxypiperidine secondary amine with a wide range of aldehydes and ketones, paving the way for the synthesis of novel therapeutics.
This application note provides a comprehensive guide to performing reductive amination using (3R)-3-phenoxypiperidine. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and discusses critical parameters that influence reaction outcomes.
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination is a sequential process that first involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine.[1][3] The entire transformation can often be carried out in a single pot, making it a highly efficient synthetic strategy.[3][4]
The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[5] Milder reducing agents are therefore preferred to prevent premature reduction of the aldehyde or ketone.
Figure 1: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent: Sodium Triacetoxyborohydride
While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many applications.[4][5][6] Its popularity stems from several key advantages:
-
Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][7] This characteristic is crucial as it selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, minimizing the formation of unwanted alcohol byproducts.[5][6][7]
-
Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones, including both aliphatic and aromatic substrates, and is compatible with numerous functional groups.[4][6]
-
Safety: Unlike sodium cyanoborohydride, it is non-toxic and does not generate hazardous cyanide waste.[7]
-
Convenience: The reaction can typically be performed as a one-pot procedure at room temperature.[4][6]
The steric and electron-withdrawing effects of the three acetoxy groups on the boron atom temper the reactivity of the hydride, contributing to its remarkable selectivity.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of (3R)-3-Phenoxypiperidine with representative aldehyde and ketone substrates.
General Considerations:
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with sodium triacetoxyborohydride, although tetrahydrofuran (THF) and acetonitrile can also be used.[4][6]
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent relative to the amine is often employed to ensure complete conversion.
-
Acid Catalyst: For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[4][6]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, particularly with sensitive substrates.
Protocol 1: Reductive Amination of (3R)-3-Phenoxypiperidine with an Aliphatic Aldehyde
This protocol describes the reaction of (3R)-3-phenoxypiperidine with isobutyraldehyde.
Materials:
-
(3R)-3-Phenoxypiperidine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add (3R)-3-phenoxypiperidine (1.0 eq).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
-
Add isobutyraldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-isobutyl-(3R)-3-phenoxypiperidine.
Figure 2: Workflow for the reductive amination with an aliphatic aldehyde.
Protocol 2: Reductive Amination of (3R)-3-Phenoxypiperidine with an Aromatic Ketone
This protocol details the reaction of (3R)-3-phenoxypiperidine with acetophenone, a less reactive ketone.
Materials:
-
(3R)-3-Phenoxypiperidine
-
Acetophenone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add (3R)-3-phenoxypiperidine (1.0 eq) and acetophenone (1.2 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.1 eq) to the mixture to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.6 eq) to the reaction mixture in portions over 10 minutes.
-
Stir the reaction at room temperature. Reactions with ketones are generally slower and may require overnight stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Perform an aqueous workup as described in Protocol 1 (extraction, washing, drying, and concentration).
-
Purify the crude product by flash column chromatography on silica gel to yield N-(1-phenylethyl)-(3R)-3-phenoxypiperidine.
Summary of Reaction Parameters
| Parameter | Aldehyde Substrate (e.g., Isobutyraldehyde) | Ketone Substrate (e.g., Acetophenone) | Rationale |
| Carbonyl Eq. | 1.1 | 1.2 | A slight excess drives the reaction to completion. |
| NaBH(OAc)₃ Eq. | 1.5 | 1.6 | Ensures complete reduction of the iminium ion. |
| Catalyst | Not usually required | Acetic Acid (1.1 eq) | Ketones are less electrophilic than aldehydes and often require acid catalysis for efficient iminium ion formation.[8][9] |
| Reaction Time | 2-4 hours | 12-24 hours | Ketones are sterically more hindered and electronically less reactive than aldehydes, leading to slower reaction rates.[9] |
| Temperature | Room Temperature | Room Temperature | The mild reactivity of NaBH(OAc)₃ allows for convenient room temperature reactions. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the reducing agent can be added. For particularly unreactive ketones, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be done with caution as it can lead to side product formation.
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the carbonyl compound before imine formation. Ensure that the amine and carbonyl are allowed to stir together for a sufficient period before adding the reducing agent. Using a milder reducing agent like NaBH(OAc)₃ minimizes this issue.[5]
-
Diastereoselectivity: When using prochiral ketones, the formation of diastereomers is possible. The diastereomeric ratio will depend on the steric hindrance of both the ketone and the amine. Purification by chromatography may be necessary to separate the diastereomers.
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial for optimal results. Water can hydrolyze the iminium ion and the reducing agent.
Conclusion
Reductive amination using (3R)-3-phenoxypiperidine is a highly effective and versatile method for synthesizing a wide range of chiral tertiary amines. The use of sodium triacetoxyborohydride as the reducing agent offers a mild, selective, and safe protocol suitable for modern medicinal chemistry laboratories. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently incorporate this valuable pharmacophore into their drug discovery programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Hussain, A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836–10847. [Link]
-
Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (2023, December 29). Reductive amination. [Link]
-
Zhang, X., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32943-32952. [Link]
-
Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 26(25), 5268–5273. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral amines via reductive amination and rational design...[Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(19), 4533. [Link]
-
Liu, G., et al. (2021). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Organic & Biomolecular Chemistry, 19(2), 348-352. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry, 3(3), 883-904. [Link]
-
Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6213. [Link]
-
Åkerbladh, L., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(2), 473–485. [Link]
-
ResearchGate. (n.d.). The reductive amination reaction. [Link]
-
Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(6), 451-464. [Link]
-
University of Toronto. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376–382. [Link]
-
Alonso, F., et al. (2012). Three‐Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. Chemistry – A European Journal, 18(18), 5573-5582. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
-
Le, T. N., & Brisson, M. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(10), 13617–13626. [Link]
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. athabascau.ca [athabascau.ca]
- 9. Khan Academy [khanacademy.org]
Application Note: Strategic N-Alkylation of (3R)-3-Phenoxypiperidine
Topic: Reaction Conditions for N-Alkylation of (3R)-3-Phenoxypiperidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Abstract & Strategic Overview
(3R)-3-Phenoxypiperidine is a high-value chiral scaffold frequently utilized in the synthesis of neuroactive agents (e.g., opioid receptor modulators, NRI analogs) and kinase inhibitors. The functionalization of the secondary amine (N1 position) is a critical diversification step. However, the presence of the bulky phenoxy group at the C3 position introduces unique steric and electronic considerations compared to unsubstituted piperidine.
This guide details two validated protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B). We prioritize Method A for its superior selectivity against over-alkylation (quaternization) and mild conditions that preserve the C3 stereocenter.
Key Chemical Constraints
-
Stereochemical Integrity: The (3R) center is susceptible to racemization only under harsh basic conditions promoting elimination/enamine formation. Standard alkylation conditions described here preserve chirality.
-
Steric Hindrance: The C3-phenoxy group creates a "beta-substituent effect," slightly shielding the nitrogen lone pair, which may require extended reaction times compared to simple piperidine.
-
pKa Considerations: The pKa of the conjugate acid is approximately 10.5. Bases must be selected to buffer the reaction without inducing elimination of the phenoxy group.
Decision Framework & Pathway Analysis
The choice between Reductive Amination and Direct Alkylation depends primarily on the availability of the alkylating agent (Aldehyde vs. Halide) and the risk of over-alkylation.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on substrate availability and selectivity requirements.
Detailed Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: Mono-alkylation, synthesis of complex side chains, and avoiding quaternary ammonium salt formation. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Reagents & Materials
-
Substrate: (3R)-3-Phenoxypiperidine (HCl salt or free base).
-
Carbonyl Source: 1.1 - 1.2 equivalents of the corresponding Aldehyde or Ketone.
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) - Preferred over NaBH₃CN for lower toxicity and better acid tolerance.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) - Catalytic amount required if using the free base to activate the imine formation.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (3R)-3-Phenoxypiperidine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Note: If using the HCl salt, add DIPEA (1.0 equiv) to liberate the free amine. If using free base, add 1-2 drops of Glacial Acetic Acid.
-
-
Imine Formation: Add the Aldehyde (1.1 mmol). Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS.[1] Formation of the imine/hemiaminal equilibrium is usually rapid.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Tip: For sterically hindered ketones, extending time to 24h or heating to 40°C may be necessary.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradients).[2]
Method B: Direct Nucleophilic Substitution (SN2)
Best for: Primary alkyl halides, simple alkyl chains, or when the aldehyde is unstable/unavailable. Risk: Over-alkylation to quaternary ammonium salts is a common side reaction.
Reagents & Materials
-
Substrate: (3R)-3-Phenoxypiperidine.
-
Alkylating Agent: Alkyl Bromide or Iodide (1.0 - 1.1 equiv). Avoid large excess.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for accelerated kinetics.
-
Solvent: Acetonitrile (MeCN) (Standard) or DMF (for low solubility substrates).
Step-by-Step Protocol
-
Preparation: Dissolve (3R)-3-Phenoxypiperidine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add K₂CO₃ (2.0 mmol, 2.0 equiv). Stir the heterogeneous mixture for 10 minutes.
-
Alkylation: Add the Alkyl Halide (1.05 mmol) dropwise.
-
Critical Control: Do not dump the alkyl halide all at once if it is highly reactive (e.g., Methyl Iodide, Benzyl Bromide). Slow addition via syringe pump favors mono-alkylation.
-
-
Reaction: Heat to 60°C (for Bromides) or RT (for Iodides). Monitor strictly by LCMS to stop the reaction before bis-alkylation occurs.
-
Time: Typically 2–6 hours.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.[3]
-
Purification: Isolate via silica gel chromatography.
Comparative Data & Optimization
| Parameter | Method A: Reductive Amination | Method B: Direct SN2 Alkylation |
| Selectivity | High (Mono-alkylation dominant) | Moderate (Risk of Bis-alkylation) |
| Reaction Time | 4 – 16 Hours | 2 – 6 Hours |
| Temperature | 20 – 25°C (Mild) | 60 – 80°C (Elevated) |
| Scope | 1° and 2° Alkyl groups | 1° Alkyl groups (2° are sluggish) |
| Yield (Typical) | 85 – 95% | 60 – 75% |
| Stereo-integrity | Preserved | Preserved (Avoid strong bases like NaH) |
Troubleshooting & Critical Controls
Issue: Low Conversion in Method A
-
Cause: Incomplete imine formation due to steric bulk of the C3-phenoxy group.
-
Solution: Add molecular sieves (4Å) to the reaction mixture during the imine formation step (Step 2) to sequester water and drive the equilibrium.
Issue: Quaternization in Method B
-
Cause: Highly reactive alkyl halide (e.g., Methyl Iodide).
-
Solution: Switch to a less reactive leaving group (Alkyl Chloride + NaI catalyst) or use Method A with Formaldehyde. Alternatively, perform the reaction at 0°C with slow addition.
Issue: Racemization
-
Cause: Use of strong bases (NaH, LiHMDS) or high heat (>100°C) causing elimination/re-addition.
-
Solution: Stick to mild inorganic bases (K₂CO₃, NaHCO₃) or organic bases (DIPEA). Avoid thermodynamic conditions that favor the enamine pathway.
References
-
General Procedure for Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
-
Piperidine N-Alkylation Protocols: ResearchGate Discussion & Protocols on N-alkylation of Piperidines. (2017). Procedure for N-alkylation of Piperidine?
-
3-Phenylpiperidine Synthesis & Reactivity: Patents WO2019165981A1. (2019). Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Reductive Amination Mechanism & Utility: Master Organic Chemistry. (2017).[4][5] Reductive Amination, and How It Works.
-
N-Alkylation of 3-Substituted Piperidines: Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (3R)-3-Phenoxypiperidine Synthesis
Topic: High-Efficiency Synthesis of (3R)-3-Phenoxypiperidine Target Molecule: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate (Ibrutinib side chain) Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]
Core Directive & Strategic Overview
(3R)-3-Phenoxypiperidine is a critical chiral building block, most notably serving as the side chain for the BTK inhibitor Ibrutinib .
The "Chiral Switch" Mandate: The most frequent failure mode in this synthesis is a misunderstanding of stereochemical inversion.
-
Target: (3R)-configuration.
-
Required Starting Material: (S)-1-Boc-3-hydroxypiperidine.[2][3]
-
Mechanism: Both the Mitsunobu reaction and SN2 displacement of sulfonates proceed with Walden inversion .
-
Rule: To get (R) , you must start with (S) .
Synthesis Pathways & Decision Matrix
We support two primary workflows. Select the workflow based on your scale and purification capabilities.
Comparative Data: Mitsunobu vs. Sulfonate Displacement
| Feature | Route A: Mitsunobu Coupling | Route B: Sulfonate Displacement (SN2) |
| Step Count | 1 Step (Convergent) | 2 Steps (Linear) |
| Atom Economy | Poor (Generates Ph3PO + Hydrazine) | Good (Generates Sulfonic acid salt) |
| Purification | Difficult (Ph3PO removal is rate-limiting) | Easy (Crystallization/Extraction) |
| Scalability | Low to Medium (<100g) | High (>1kg) |
| Stereo-fidelity | High (>98% ee with care) | High (Risk of elimination if overheated) |
| Typical Yield | 40–60% | 75–85% (Overall) |
Workflow Visualization
The following diagram illustrates the stereochemical pathways and critical decision points.
Figure 1: Stereochemical pathways for (3R)-3-phenoxypiperidine synthesis. Note the inversion in both successful routes.
Protocol Module: Route A (Mitsunobu Optimization)
Best for: Small-scale discovery, rapid library generation. Critical Issue: Removal of Triphenylphosphine oxide (TPPO).
Optimized Protocol
-
Betaine Pre-formation (Crucial for Yield): Do not mix all reagents at once.
-
Addition:
-
Add Phenol (1.0 eq) to the betaine slurry.
-
Add (S)-1-Boc-3-hydroxypiperidine (1.0 eq) last, dissolved in minimal THF.
-
-
Reaction: Allow to warm to RT. Stir 12–16h.
Troubleshooting Route A
Q: My reaction mixture is a thick slurry and conversion is low.
-
Cause: The betaine intermediate is insoluble in the chosen solvent volume.
-
Fix: Increase THF volume to 15–20 volumes. High concentration promotes hydrazine byproduct formation over ether formation.
Q: How do I remove TPPO without running a difficult column?
-
Fix: Use the MgCl2 Precipitation Method .
Protocol Module: Route B (Sulfonate Displacement)
Best for: Scale-up (>100g), GMP production. Critical Issue: Elimination (formation of enecarbamate).
Optimized Protocol
Step 1: Mesylation
-
Dissolve (S)-1-Boc-3-hydroxypiperidine in DCM (10 vol).
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stop Point: Quench immediately after TLC shows consumption. Extended stirring can lead to chloride displacement or decomposition.
Step 2: Displacement
-
Dissolve (S)-Mesylate in DMF (5 vol).
-
Add Phenol (1.1 eq) and Cs2CO3 (1.5 eq) or K2CO3 (2.0 eq).
-
Temperature Control: Heat to 60–65°C .
-
Warning: Do not exceed 80°C. Higher temperatures favor E2 elimination, yielding the useless alkene byproduct.
-
Troubleshooting Route B
Q: I see a new spot on TLC that is less polar than the product.
-
Diagnosis: You have formed the alkene via elimination.
-
Fix: Lower reaction temperature to 50°C and extend time. Switch base from Cs2CO3 (stronger) to K2CO3 (milder). Ensure your solvent is dry; hydroxide (from wet base) promotes elimination.
Troubleshooting & FAQs (Technical Support)
Issue: Low Enantiomeric Excess (ee%)
User Report: "I synthesized the product, but chiral HPLC shows only 50% ee or the wrong enantiomer."
| Potential Cause | Diagnostic | Solution |
| Wrong Starter | Did you start with Racemic or (R)-alcohol? | Must use (S)-1-Boc-3-hydroxypiperidine (>99% ee) to get (R)-product. |
| Partial Racemization | Did you use SN1 conditions? | Avoid acidic conditions during ether formation. Ensure Mitsunobu stays below RT. |
| Mitsunobu Failure | Did the reaction stall? | If conversion is incomplete, unreacted (S)-alcohol complicates analysis. |
Issue: Deprotection Problems
User Report: "After removing the Boc group with TFA, my yield dropped significantly during workup."
-
Explanation: The product is a secondary amine. It is highly water-soluble as a salt (TFA/HCl salt) and moderately soluble in water as a free base.
-
Fix:
-
Do not use aqueous extraction if possible.
-
Use HCl in Dioxane . Isolate the product by filtration as the hydrochloride salt directly.
-
If you must extract: Adjust pH to >12 (using NaOH) to fully free-base the amine, then extract with DCM/IPA (9:1) to maximize recovery.
-
Troubleshooting Logic Tree
Figure 2: Diagnostic flowchart for common synthesis failures.
References
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. (Establishes the biological relevance of the Ibrutinib structure).
-
Wei, X., et al. (2011). Process for the preparation of Ibrutinib and intermediates thereof.[6][7] US Patent 20140057927. (Details the Mitsunobu inversion strategy).
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Authoritative review on Mitsunobu mechanisms and betaine pre-formation).
-
Li, J. J. (2014). Ibrutinib Synthesis.[7][8][9] In: Innovative Drug Synthesis. Wiley. (Discusses the industrial preference for sulfonate displacement to avoid TPPO).
Sources
- 1. CN113929685A - Preparation method of ibrutinib intermediate - Google Patents [patents.google.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. Preparation method of Ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3R)-3-Phenoxypiperidine
Welcome to the technical support center for the purification of (3R)-3-Phenoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges encountered during the purification of this important chiral intermediate.
(3R)-3-Phenoxypiperidine is a key building block in the synthesis of various pharmaceuticals.[1][2] Its purity, particularly its enantiomeric purity, is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high-purity (3R)-3-Phenoxypiperidine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of (3R)-3-Phenoxypiperidine from typical reaction mixtures.
Issue 1: Low Yield After Aqueous Workup and Extraction
Question: I am experiencing a significant loss of my (3R)-3-Phenoxypiperidine product during the aqueous workup and liquid-liquid extraction steps. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery after extraction is a common issue, often stemming from the basic nature of the piperidine ring and its solubility characteristics. Here's a breakdown of potential causes and solutions:
-
Incomplete Extraction from the Aqueous Layer: (3R)-3-Phenoxypiperidine is a basic compound.[] During an acidic wash, it will be protonated to form a hydrochloride salt, which is highly soluble in the aqueous layer.[5][6] If the subsequent basification is incomplete, a portion of your product will remain in the aqueous phase as the salt and will not be extracted into the organic solvent.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Use a pH meter or pH paper to verify. Add a strong base like sodium hydroxide (NaOH) solution dropwise until the desired pH is reached.[7]
-
-
Emulsion Formation: Emulsions are a frequent problem during the extraction of basic compounds, leading to poor phase separation and product loss.
-
Solution: To break up an emulsion, you can try several techniques:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, often forcing better separation.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Allow the mixture to stand for an extended period.
-
Filter the emulsified layer through a pad of Celite or glass wool.
-
-
-
Incorrect Choice of Extraction Solvent: The choice of organic solvent is crucial for efficient extraction.
-
Solution: Use a water-immiscible organic solvent in which (3R)-3-Phenoxypiperidine free base has high solubility. Dichloromethane (DCM) and ethyl acetate are commonly used.[8][9] Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to maximize recovery.
-
Experimental Protocol: Optimized Acid-Base Extraction
-
Acidification: After quenching the reaction, dilute the mixture with water and adjust the pH to ~2 with 1M HCl. This will protonate the (3R)-3-Phenoxypiperidine.
-
Wash: Wash the acidic aqueous layer with a nonpolar organic solvent like hexane to remove non-basic organic impurities.
-
Basification: Carefully add 2M NaOH to the aqueous layer with stirring until the pH is > 10.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: Poor Enantiomeric Purity After Purification
Question: My final product shows a low enantiomeric excess (ee) of the desired (3R) enantiomer. How can I improve the chiral purity?
Answer:
Achieving high enantiomeric purity is critical.[3] Low ee can result from the initial synthesis or racemization during workup or purification.
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for separating enantiomers.[10][11]
-
Principle: React the racemic or enantioenriched (3R)-3-Phenoxypiperidine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Common Chiral Acids: Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid are frequently used.[11][12]
-
Solvent Selection: The choice of solvent for crystallization is critical. Alcohols like methanol, ethanol, or isopropanol are often good choices.[10][11]
-
Experimental Protocol: Chiral Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve the enantioenriched (3R)-3-Phenoxypiperidine in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent.
-
Crystallization: Slowly add the L-tartaric acid solution to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the diastereomerically pure salt in water and basify with NaOH to pH > 10. Extract the pure (3R)-3-Phenoxypiperidine with an organic solvent.
-
Purity Analysis: Analyze the enantiomeric excess of the final product using chiral HPLC.[13]
-
Chiral Chromatography: For smaller scales or when crystallization is challenging, chiral preparative HPLC or supercritical fluid chromatography (SFC) can be used for direct separation of enantiomers.[14][15][16]
-
Stationary Phases: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[13]
-
Issue 3: Product Discoloration (Yellow Tint)
Question: My purified (3R)-3-Phenoxypiperidine has a yellow tint. What causes this and how can I obtain a colorless product?
Answer:
A yellow discoloration in piperidine derivatives often indicates the presence of oxidation products.[17]
-
Cause: The secondary amine of the piperidine ring is susceptible to air oxidation, especially when exposed to light and elevated temperatures over time.
-
Solutions:
-
Purification via Salt Formation: Converting the free base to its hydrochloride or another stable salt can help in its purification. The salt is typically a stable, crystalline solid that can be recrystallized to remove colored impurities. The free base can then be regenerated just before use.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration through Celite.
-
Storage: Store the purified (3R)-3-Phenoxypiperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude reaction mixture of (3R)-3-Phenoxypiperidine?
A1: The impurity profile depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: For instance, if prepared by hydrogenation of the corresponding pyridine derivative, residual starting material might be present.[17]
-
Byproducts from Side Reactions: These can vary significantly with the specific synthesis.[17]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction.[17]
-
The (S)-enantiomer: The opposite enantiomer will be present if the synthesis is not perfectly stereoselective or if racemization occurs.
-
Solvents and Water: Residual solvents from the reaction and workup are common.[17]
Q2: What analytical techniques are recommended for assessing the purity of (3R)-3-Phenoxypiperidine?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[18]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[19]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (ee).[13]
-
Gas Chromatography (GC) or GC-MS: To quantify residual solvents and other volatile impurities.[20]
-
Elemental Analysis: To determine the elemental composition and support the overall purity assessment.
Q3: Can I use column chromatography for the purification of (3R)-3-Phenoxypiperidine?
A3: Yes, column chromatography can be used, but with some precautions.
-
Stationary Phase: Standard silica gel can be used. However, due to the basic nature of the piperidine, tailing of the product peak can be an issue.
-
Mobile Phase: To minimize tailing, it is common to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system (e.g., hexane/ethyl acetate).[8] Alternatively, basic alumina can be used as the stationary phase.
Q4: What are the key safety considerations when handling (3R)-3-Phenoxypiperidine?
A4: Like many piperidine derivatives, (3R)-3-Phenoxypiperidine should be handled with appropriate safety precautions. It is typically handled as a hydrochloride salt for stability and solubility.[5] It may cause skin and eye irritation upon contact.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Tables for Quick Reference
Table 1: Physicochemical Properties of 3-Phenylpiperidine (as a reference)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [5] |
| Molar Mass | 161.25 g/mol | [21] |
| Calculated logP | 2.0 | [5] |
| Topological Polar Surface Area | 12 Ų | [5] |
Table 2: Common Solvents for Purification
| Purification Technique | Recommended Solvents | Notes |
| Extraction | Dichloromethane, Ethyl Acetate | Good solubility for the free base. |
| Crystallization (Salt) | Methanol, Ethanol, Isopropanol | For diastereomeric salt resolution.[10][11] |
| Column Chromatography | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | The base additive minimizes peak tailing on silica gel. |
References
- Chiral separ
- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
- 3-Phenylpiperidine. PubChem.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Supplementary Inform
- Acid-Base Extraction. University of Colorado Boulder.
- (R)-3-PHENYL PIPERIDINE synthesis. ChemicalBook.
- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
- Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
- Enantiomeric Separations using Chiral Counter-Ions. Diva-portal.org.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Acid-Base Extraction. Chemistry LibreTexts.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Acid-Base Extraction Tutorial. YouTube.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sed
- Extraction of phenolic compounds: A review. PMC.
- 3-Phenylpiperidine. Wikipedia.
- CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride. CymitQuimica.
- WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.
- Piperidine Impurities. BOC Sciences.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
- (3R)-3-phenyl-Piperidine. ChemBK.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 5. grokipedia.com [grokipedia.com]
- 6. CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride… [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. R)-3-PHENYL PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 12. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rotachrom.com [rotachrom.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
Technical Support: Purification Protocols for (3R)-3-Phenoxypiperidine
Case ID: 3R-PP-PUR-001 Status: Active Guide Applicable Synthesis Routes: Mitsunobu Coupling, S_NAr (Nucleophilic Aromatic Substitution)
Diagnostic Triage: Identify Your Impurity Profile
Before proceeding with purification, match your crude material's characteristics to the likely impurity profile. The synthesis of (3R)-3-phenoxypiperidine (typically via N-Boc-3-hydroxypiperidine and phenol) generates distinct byproduct classes.
| Observation | Likely Impurity | Chemical Nature | Removal Strategy |
| White/Off-white Solid Precipitate | Triphenylphosphine Oxide (TPPO) | Neutral, Polar | ZnCl₂ Precipitation or Acid-Base "Switch" |
| Acrid/Medicinal Odor | Residual Phenol | Weakly Acidic (pKa ~10) | Basic Wash (pH > 12) |
| Gummy/Oily Residue | N-Boc Intermediates / Hydrazines | Neutral / Lipophilic | Acid Extraction (Amine Salt Formation) |
| Low Optical Rotation | (3S)-Enantiomer | Chiral Impurity | Chiral Resolution (Tartrate Salts) |
Core Protocol: The "Double-Switch" Acid-Base Workup
Target: Removal of Phenol, TPPO, and Neutral Precursors. Mechanism: Exploits the basicity of the secondary amine (pKa ~11.2) vs. the acidity of phenol (pKa ~10.0) and the neutrality of TPPO.
The Logic (Expert Insight)
Standard silica chromatography is often inefficient for separating TPPO from polar amines due to "streaking." This protocol uses the phase-switching capability of the piperidine nitrogen. By toggling the pH, we force the product into the aqueous phase (leaving neutral impurities behind) and then back to the organic phase (leaving acidic impurities behind).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basic washes.
-
Phenol Removal (The Base Wash):
-
Wash the organic layer with 1M NaOH (2x).
-
Why: At pH 14, phenol is deprotonated to sodium phenoxide (water-soluble). The piperidine product remains neutral and stays in the organic layer.
-
-
The "Switch" (Acid Extraction):
-
Extract the organic layer with 1M HCl (3x).
-
Crucial Step: The product becomes the hydrochloride salt (water-soluble) and moves to the aqueous layer.
-
Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains TPPO, N-Boc intermediates, and reduced azodicarboxylates).
-
-
Recovery (Basification):
-
Cool the aqueous layer to 0°C.[1]
-
Slowly add 4M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine product oils out.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with EtOAc or MTBE (3x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Workflow Visualization
Caption: Logical flow of the "Double-Switch" workup. Red nodes indicate intermediate organic phases; Green indicates the critical aqueous retention step.
Advanced Troubleshooting: TPPO Scavenging
Issue: If the "Double-Switch" is insufficient (e.g., large scale where emulsions are problematic), use Complexation Precipitation .
Protocol: MgCl₂ / ZnCl₂ Precipitation
Triphenylphosphine oxide forms insoluble crystalline complexes with metal salts in specific solvents [1].[2]
-
Solvent Swap: Dissolve crude in minimal Ethanol (EtOH) or Isopropyl Alcohol (IPA) .
-
Reagent: Add MgCl₂ (1.5 equiv relative to TPPO) or ZnCl₂ .
-
Process:
-
Heat to reflux for 15 minutes to ensure complexation.
-
Cool slowly to room temperature, then to 0°C.
-
Observation: A white precipitate (TPPO-Metal complex) forms.[2]
-
-
Filtration: Filter the suspension through a Celite pad. The filtrate contains your product.
Enantiomeric Purity: Resolution of (3R)-Isomer
Issue: Racemization during synthesis or low ee% starting material. Solution: Classical Resolution via Diastereomeric Salt Formation.[3]
Since (3R)-3-phenoxypiperidine is a chiral amine, it can be resolved using chiral acids.[4] Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard for resolving 3-substituted piperidines [2].
Resolution Protocol
-
Stoichiometry: Use 1.0 equiv of crude amine and 1.0 equiv of L-DBTA .
-
Solvent System: Ethanol/Water (9:1) or Methanol/Acetone.
-
Crystallization:
-
Dissolve both components in boiling solvent.
-
Cool extremely slowly (1°C/min) to room temperature.
-
Allow to stand for 12-24 hours.
-
-
Liberation: Collect crystals, suspend in water, basify with NaOH, and extract with EtOAc to recover the enantiomerically enriched free amine.
Frequently Asked Questions (FAQ)
Q: My product is still yellow after the Acid/Base workup. Why? A: The yellow color often comes from trace oxidation of the phenoxy ring or minor azo-impurities from the Mitsunobu reagent.
-
Fix: Dissolve the oil in EtOAc and treat with Activated Charcoal (10 wt%) for 30 minutes at 40°C. Filter through Celite.
Q: I formed an emulsion during the NaOH wash. How do I break it? A: Phenoxy-piperidines act as surfactants at high pH.
-
Fix: Add solid NaCl (brine saturation) to the aqueous layer. If that fails, filter the entire biphasic mixture through a pad of Celite; the emulsion often breaks on the filter cake.
Q: Can I use N-Boc-3-phenoxypiperidine directly for the resolution? A: No. Chiral resolution requires a free amine to form the salt with the chiral acid. You must deprotect the N-Boc group (using HCl/Dioxane or TFA) before attempting resolution with Tartaric acid derivatives [3].
References
-
Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry. Link
-
Sakurai, S., et al. (2012). "Dielectrically controlled resolution of 3-aminopiperidine via diastereomeric acid addition salts." Tetrahedron: Asymmetry. Link
-
Choi, A., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry. Link[5]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Resolving Solubility Challenges with (3R)-3-Phenoxypiperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (3R)-3-Phenoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common solubility issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also proactively design more robust experimental setups.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core chemical principles governing the solubility of (3R)-3-Phenoxypiperidine. A clear understanding of these fundamentals is the first step in effective troubleshooting.
Q1: Why is my (3R)-3-Phenoxypiperidine compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A: The poor aqueous solubility of (3R)-3-Phenoxypiperidine in its free base form stems from its molecular structure. It contains a piperidine ring, which has a basic nitrogen atom, and a lipophilic (fat-loving) phenoxy group.[1][2] In neutral or basic media, the nitrogen atom is unprotonated, making the overall molecule neutral and not well-suited to interact with polar water molecules. The large, non-polar phenoxy group further decreases its affinity for aqueous environments.
Q2: I have the hydrochloride (HCl) salt of 3-Phenoxypiperidine. How is it different from the free base?
A: The hydrochloride salt is the product of reacting the basic piperidine nitrogen with hydrochloric acid. This creates a positively charged piperidinium ion, which is a salt.[3] This salt form is generally much more water-soluble than the neutral free base because the ionic charge allows for strong, favorable interactions with polar water molecules.[1][4] Using a pre-formed salt is a common and effective strategy to improve aqueous solubility and dissolution rates from the start.[2][5]
Q3: What are the primary factors I should consider to control the solubility of this compound?
A: The three most critical factors you can manipulate in the lab are:
-
pH: This is the most powerful tool. By lowering the pH of the aqueous solution, you can protonate the piperidine nitrogen, forming the highly soluble salt.[1][3] The pKa of a protonated piperidine ring is typically around 11.22.[1] To ensure the compound is fully ionized and solubilized, the pH of the solution should be significantly lower than this value.
-
Solvent Choice (Co-solvents): If working in purely aqueous systems is not possible, using a water-miscible organic co-solvent is a standard strategy.[2] Solvents like dimethyl sulfoxide (DMSO) or ethanol can dissolve the compound at high concentrations, which can then be diluted into your aqueous experimental medium.[1][6]
-
Temperature: Gently warming a solution can increase the rate of dissolution and, for some compounds, the solubility limit.[2] However, this should be done with caution, as the compound may precipitate out of the solution as it cools to ambient or physiological temperatures.[2] Excessive heat can also risk chemical degradation.
Part 2: Troubleshooting Guide - A Step-by-Step Workflow
When you encounter a solubility issue, a systematic approach is the most efficient way to find a solution. The following workflow and detailed guides address the most common scenarios.
Troubleshooting Workflow Diagram
This diagram outlines the logical progression for addressing solubility problems with (3R)-3-Phenoxypiperidine.
Caption: Logical workflow for troubleshooting solubility.
Issue 1: My compound won't dissolve in a neutral aqueous buffer.
This is the most common issue, occurring when attempting to dissolve the free base form of (3R)-3-Phenoxypiperidine directly into a buffer like PBS.
Solution A: pH Adjustment (Primary Method)
Causality: By lowering the pH well below the pKa of the conjugate acid (~11.22), you force the equilibrium towards the protonated, charged, and water-soluble piperidinium salt form.[1][3]
Protocol: See Protocol 1: Preparation of an Acidic Aqueous Stock Solution .
Solution B: Co-Solvent System
Causality: (3R)-3-Phenoxypiperidine is readily soluble in polar aprotic solvents like DMSO.[6][7] By creating a concentrated stock in 100% DMSO, you can then perform a stepwise dilution into your final aqueous medium. This is a kinetic approach that can often keep the compound in solution at concentrations higher than its thermodynamic aqueous solubility limit.[8]
Protocol: See Protocol 2: Preparation of a High-Concentration Organic Stock Solution .
Issue 2: My compound precipitates ("crashes out") when I dilute my DMSO stock into buffer.
This happens when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility, especially as the percentage of the good solvent (DMSO) drops dramatically.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]
-
Use a Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform intermediate dilutions. For example, dilute the 100 mM DMSO stock 1:10 into DMSO first to get 10 mM, then dilute that 1:100 into your aqueous buffer.
-
Reduce Final Compound Concentration: Your target concentration may simply be too high for the chosen solvent system. Test a lower final concentration.
-
Try a Different Co-Solvent: While DMSO is common, ethanol or polyethylene glycols (PEGs) can sometimes be more effective.[1][2]
Issue 3: Dissolution is extremely slow, or fine particles remain even after trying other methods.
This can be due to the solid-state properties of the compound (e.g., crystal lattice energy) or simply a slow dissolution rate.
Solution A: Gentle Warming
Causality: Providing thermal energy increases molecular motion and can help overcome the energy barrier for the solute to break away from the solid state and interact with the solvent.
Protocol: Warm the solution in a water bath at 37-40°C while stirring for 10-15 minutes. Always check for compound stability at this temperature. Be aware that the compound may precipitate upon cooling.[2]
Solution B: Sonication
Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[9] This process generates intense localized energy that breaks down solid particles, increasing their surface area and accelerating their interaction with the solvent.[10][11]
Protocol: Place the vial containing the mixture in a bath sonicator for 5-10 minute cycles. Check for dissolution between cycles. Caution: Sonication can sometimes generate supersaturated solutions, which may not be stable over time and could give misleading results in solubility assays.[12]
Part 3: Protocols & Data Tables
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution (e.g., 10 mM)
-
Calculate Mass: Weigh the required amount of (3R)-3-Phenoxypiperidine free base for your desired volume and concentration.
-
Add Acidic Solvent: Add approximately 80% of the final desired volume of 10-50 mM HCl in deionized water.
-
Dissolve: Vortex or stir the mixture. The solution should become clear as the compound protonates and dissolves.
-
Adjust pH (Optional but Recommended): If needed, you can adjust the pH upwards using a dilute NaOH solution, but be careful not to raise it too high, which would cause the free base to precipitate.
-
Final Volume: Add 10-50 mM HCl to reach the final target volume and mix thoroughly.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 50 mM in DMSO)
-
Weigh Compound: Add the required mass of (3R)-3-Phenoxypiperidine to a suitable vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex or sonicate briefly until the solid is completely dissolved and the solution is clear.
-
Storage: Store the stock solution tightly capped at -20°C or -80°C to minimize water absorption by the DMSO. When using, allow the vial to come to room temperature before opening to prevent condensation.
Data Presentation
Table 1: Qualitative Solubility Profile of (3R)-3-Phenoxypiperidine
This table provides an expected solubility profile based on the chemical principles of piperidine derivatives.[1][2][6]
| Solvent System | pH | Visual Observation | Solubility Assessment |
| Deionized Water | ~7.0 | Suspension / Insoluble | Poorly Soluble |
| 0.1 M HCl | 1.0 | Clear Solution | Soluble |
| Phosphate-Buffered Saline (PBS) | 7.4 | Suspension / Insoluble | Poorly Soluble |
| 100% DMSO | N/A | Clear Solution | Highly Soluble |
| 100% Ethanol | N/A | Clear Solution | Soluble |
Table 2: Recommended Starting Stock Concentrations
| Solvent | Max Recommended Concentration | Stability Notes |
| 100% DMSO | 50-100 mM | Stable when stored properly. Prone to precipitation upon high dilution into aqueous buffers.[2] |
| 10-50 mM HCl (aq.) | 1-10 mM | Chemically stable. Maintains solubility in acidic aqueous solutions. |
Part 4: Advanced Strategies & Final Recommendations
If the methods above do not yield a satisfactory solution for your specific application (e.g., for in vivo studies requiring a specific formulation), more advanced techniques may be necessary. These include:
-
Co-crystallization: Forming a multi-component crystal with a suitable co-former to enhance solubility and dissolution.[1]
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides to encapsulate the poorly soluble molecule, forming an inclusion complex with enhanced apparent aqueous solubility.[1]
Logical Relationship Diagram
Caption: Key properties of (3R)-3-Phenoxypiperidine and corresponding solubilization strategies.
By understanding the fundamental chemistry of (3R)-3-Phenoxypiperidine and applying this systematic troubleshooting approach, researchers can effectively overcome solubility challenges and obtain reliable, reproducible experimental results.
References
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. Retrieved from [Link]
-
ChemBK. (n.d.). (3R)-3-phenyl-Piperidine. ChemBK. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise.... Homework.Study.com. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Retrieved from [Link]
-
Molbase. (2025, September 11). What solvents can dissolve piperidines?. Molbase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylpiperidine. PubChem. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016, May 7). Sonication in Organic Synthesis. Chem-Station. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Phenylpiperidine. Wikipedia. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. Retrieved from [Link]
-
Hielscher. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Hielscher. Retrieved from [Link]
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Sciencemadness.org. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. ResearchGate. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Solubility of Things. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride… [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. hielscher.com [hielscher.com]
- 12. researchgate.net [researchgate.net]
stability of (3R)-3-Phenoxypiperidine in aqueous solution
Technical Support Center: (3R)-3-Phenoxypiperidine
A Guide to Assessing Aqueous Stability for Researchers
Introduction
(3R)-3-Phenoxypiperidine is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. As with any compound intended for biological research or formulation, understanding its stability in aqueous media is critical for ensuring data integrity, reproducibility, and safety.
This guide serves as a technical support resource for researchers working with (3R)-3-Phenoxypiperidine. Publicly available stability data for this specific molecule is limited; therefore, this document provides the foundational knowledge and practical experimental protocols required to assess its stability profile in your own laboratory. We will explore the potential degradation pathways based on its chemical structure and provide step-by-step instructions for conducting robust stability and forced degradation studies, in line with industry best practices.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely degradation pathways for (3R)-3-Phenoxypiperidine in an aqueous solution?
Based on its structure—a secondary piperidine amine linked to a phenyl ring via an ether bond—two primary areas of instability should be considered:
-
Oxidative Degradation: The secondary amine of the piperidine ring is a potential site for oxidation.[3][4] The presence of dissolved oxygen, metal ions (e.g., iron, copper), or oxidizing agents can initiate reactions that may lead to the formation of hydroxylamines, nitrones, or even ring-opening byproducts.[3][5] Studies on similar amine structures show that secondary amines can be particularly susceptible to oxidative degradation compared to primary or tertiary amines.[3][6]
-
Hydrolysis of the Ether Linkage: Aryl ethers are generally stable, but cleavage can occur under harsh acidic conditions.[7][8] The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack.[8] While unlikely under neutral physiological pH, this pathway should be investigated during forced degradation studies to understand the molecule's limits.
-
Photodegradation: The aromatic phenoxy group can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.[9][10] International Council for Harmonisation (ICH) guidelines recommend photostability testing as a standard part of stress testing for new drug substances.[11]
Q2: I'm planning an experiment. How can I quickly determine the key factors that will affect my compound's stability?
A Forced Degradation Study (also known as a stress study) is the most effective way to identify the intrinsic stability of the molecule and its likely degradation pathways.[1][12] The goal is to intentionally degrade the compound to a target of 5-20%.[13][14] This provides degraded samples that are essential for developing a "stability-indicating" analytical method—one that can separate the intact drug from all its degradation products.[1][2]
The key stress conditions to investigate are:
-
Acid Hydrolysis (e.g., 0.1 M HCl)
-
Base Hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal Stress (e.g., 60-80°C)
-
Photolytic Stress (exposure to UV/Vis light as per ICH Q1B guidelines)[11]
A detailed protocol for this study is provided in the "Experimental Protocols" section below.
Q3: What is the best analytical technique to monitor the stability of (3R)-3-Phenoxypiperidine?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for stability testing.[15] An LC-MS (Liquid Chromatography-Mass Spectrometry) system can also be invaluable for identifying the mass of unknown degradation products.[15][16]
Key requirements for your analytical method:
-
Stability-Indicating: The method must be able to resolve the main (3R)-3-Phenoxypiperidine peak from all potential degradation products, impurities, and excipients.[2] You will use the samples from your forced degradation study to prove this.
-
Quantifiable: The method should be validated for accuracy, precision, and linearity to accurately measure the decrease in the parent compound and the increase of any degradants over time.
Q4: Troubleshooting Guide: Common HPLC Issues in Stability Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| New, unexpected peaks appear (Ghost Peaks) | Mobile phase contamination; sample carryover from the autosampler; impurities eluting from a contaminated guard column.[17][18] | Use fresh, HPLC-grade solvents. Implement a robust needle wash protocol in your autosampler sequence. Replace the guard column. |
| Main peak is tailing | Secondary interactions between the basic piperidine amine and acidic silanols on the HPLC column packing; column overload. | Use a mobile phase buffer with a pH of 2-3 to ensure the piperidine is fully protonated. Use a high-purity, end-capped column. Reduce sample injection volume or concentration.[19] |
| Retention times are shifting | Inconsistent mobile phase preparation (pH drift, incorrect composition); temperature fluctuations; column degradation.[18] | Prepare mobile phase fresh and ensure buffers are fully dissolved.[18] Use a column oven for temperature control. If the problem persists with a new column, investigate the HPLC pump.[18] |
| Loss of parent compound with no visible degradant peaks | Degradant is not UV-active; degradant is not eluting from the column; compound is precipitating out of solution or adsorbing to the vial. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Use a stronger mobile phase at the end of the gradient to wash the column. Check sample solubility and consider using silanized glass vials. |
Visualized Workflows and Pathways
Potential Degradation Pathways
Caption: Potential degradation routes for (3R)-3-Phenoxypiperidine.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[2][12]
Materials:
-
(3R)-3-Phenoxypiperidine
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV system, heating block or oven, photostability chamber.
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of (3R)-3-Phenoxypiperidine in a suitable solvent (e.g., 50:50 ACN/Water).
-
Set Up Stress Conditions: For each condition, add the stock solution to the stressor in a vial to achieve a final drug concentration of ~0.1 mg/mL. Prepare a control sample by diluting the stock with the solvent only.
-
Acidic: Add stock to 0.1 M HCl. Heat at 60°C.
-
Basic: Add stock to 0.1 M NaOH. Heat at 60°C.
-
Oxidative: Add stock to 3% H₂O₂. Keep at room temperature.[13]
-
Thermal: Dilute stock in water/ACN. Heat at 80°C.
-
Photolytic: Expose the solution (in a quartz cuvette or other UV-transparent container) and solid material to light exposure as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] Include a dark control wrapped in aluminum foil.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[13][14] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stressor concentration or temperature.
-
Quenching: Immediately before analysis, quench the reactions to prevent further degradation.
-
For acid samples, neutralize with an equivalent amount of NaOH.
-
For base samples, neutralize with an equivalent amount of HCl.
-
-
Analysis: Analyze all samples (including the t=0 and control samples) using your HPLC method.
-
Suggested Starting HPLC Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
UV Detection: 254 nm and 220 nm
-
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent peak.
-
Assess peak purity of the parent peak in stressed samples using a diode array detector or MS.
-
Determine the relative retention times and area percentages of all new peaks formed.
-
Protocol 2: Preliminary Aqueous Solution Stability Study (pH & Temperature)
Objective: To determine the stability of the compound under more representative storage and experimental conditions.
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 4.0, pH 7.4, pH 9.0).
-
Sample Preparation: Prepare solutions of (3R)-3-Phenoxypiperidine at a known concentration (e.g., 10 µg/mL) in each buffer.
-
Storage: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, and 40°C). Protect all samples from light.
-
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Use the validated stability-indicating HPLC method developed from the forced degradation study.
-
Data Reporting: Report the results as "% Remaining" of the initial concentration at each time point. This data can be used to determine the rate of degradation and estimate a shelf-life under specific conditions.
Data Summary Tables
Table 1: Example Data from Forced Degradation Study
| Stress Condition | Duration (h) | Temp (°C) | % Parent Remaining | Major Degradant RRTs |
| 0.1 M HCl | 24 | 60 | 85.2% | 0.75, 0.91 |
| 0.1 M NaOH | 24 | 60 | 98.5% | 1.15 |
| 3% H₂O₂ | 8 | RT | 78.9% | 0.68, 1.24 |
| Thermal | 48 | 80 | 95.1% | 0.91 |
| Photolytic | - | ICH | 91.3% | 1.08 |
RRT = Relative Retention Time
Table 2: Template for Solution Stability Study Results (% Remaining)
| Time Point | pH 4.0 (4°C) | pH 4.0 (25°C) | pH 7.4 (4°C) | pH 7.4 (25°C) | pH 9.0 (4°C) | pH 9.0 (25°C) |
| Day 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| Day 1 | ||||||
| Day 7 | ||||||
| Day 30 |
References
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Gummadi, S. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Al-Absi, M. et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
-
Ahmed, I. et al. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. ACS Omega. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Ahmed, I. et al. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Chen, E. et al. (n.d.). Amine Oxidation Catalyzed by NO2. OSTI.GOV. [Link]
-
Mori, D. et al. (2020, July 8). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. [Link]
-
Iram, F. et al. (2016, December 14). Forced Degradation Studies. SciSpace. [Link]
-
Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Biosynce Blog. [Link]
-
Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]
-
Rathore, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
-
Thomsen, M. et al. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Gellerstedt, G. & Zhang, L. (2025, August 6). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. [Link]
-
Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Sonder. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee General. [Link]
-
Jian, P. et al. (2023, October 24). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives. Applied and Environmental Microbiology. [Link]
-
Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products. PAHO.org. [Link]
-
PharmaCores Scientific Team. (2025, May 23). Advanced Guide to HPLC Troubleshooting. PharmaCores. [Link]
-
van de Merbel, N. et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization. PMC. [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. ACE-HPLC. [Link]
-
Pelzer, R. et al. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. PMC. [Link]
-
Sturgeon, M. et al. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Ying, J. et al. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment. JACS Au. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
Gorsche, C. et al. (2023, March 26). Exploring Aromatic S-Thioformates as Photoinitiators. MDPI. [Link]
-
Lozano, A. et al. (n.d.). Aromatic poly(ether ether ketone)s capable of crosslinking via UV irradiation to improve gas separation performance. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Phenoxypiperidine. National Institutes of Health. [Link]
-
Edinger, D. et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Piekarski, M. et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. PMC. [Link]
-
Kim, H. et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. [Link]
-
Piekarski, M. et al. (2014, February 6). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride. PubMed. [Link]
-
Singh, P. et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. PubMed. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. mdpi.com [mdpi.com]
- 4. biosynce.com [biosynce.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. sepscience.com [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 19. hplc.eu [hplc.eu]
Validation & Comparative
Comparative Guide to Chiral Analysis: (3R)-3-Phenoxypiperidine
Topic: Determining Optical Rotation of (3R)-3-Phenoxypiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-3-Phenoxypiperidine is a critical chiral building block, notably serving as a core scaffold in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib . In drug development, the enantiomeric purity of this intermediate is non-negotiable, as the (3R)-configuration is often essential for the pharmacophore's binding affinity.
This guide objectively compares the standard method of Polarimetry (Optical Rotation) against high-resolution alternatives like Chiral HPLC and Vibrational Circular Dichroism (VCD) . While optical rotation provides a rapid physical constant, this guide demonstrates why it is insufficient as a standalone release criterion for (3R)-3-Phenoxypiperidine due to low specific rotation magnitudes and solvent dependency, recommending chromatographic verification for definitive quality assurance.
Part 1: The Challenge of (3R)-3-Phenoxypiperidine
The synthesis of (3R)-3-Phenoxypiperidine typically involves the Mitsunobu etherification of (S)-1-Boc-3-hydroxypiperidine with phenol. This reaction proceeds with an inversion of configuration (Walden inversion) at the chiral center, converting the (S)-alcohol to the (R)-ether.
-
Target Configuration: (3R)
-
Critical Risk: Incomplete inversion or partial racemization during the reaction or subsequent deprotection (Boc removal).
-
Analytical Goal: Confirming the absolute configuration (R) and quantifying the Enantiomeric Excess (ee).
Workflow Visualization
The following diagram illustrates the synthesis and critical control points for chiral verification.
Caption: Analytical workflow for (3R)-3-Phenoxypiperidine, highlighting the divergence between rapid screening (Polarimetry) and definitive purity analysis (HPLC).
Part 2: Comparative Analysis of Analytical Methods
Method 1: Polarimetry (Optical Rotation)
Status: Traditional Standard
Metric: Specific Rotation
Polarimetry measures the rotation of plane-polarized light by the sample. For (3R)-3-Phenoxypiperidine, the rotation is typically measured in methanol or chloroform.
Protocol
-
Preparation: Dissolve (3R)-3-Phenoxypiperidine (or its HCl salt) in Methanol to a concentration of
(1 g/100 mL). -
Instrument: Digital Polarimeter with Na-D line (589 nm).
-
Measurement: Record rotation at 20°C in a 1 dm cell.
-
Calculation:
Performance & Limitations
-
Variable Literature Values: Literature values for 3-substituted piperidines can fluctuate significantly based on concentration and salt form (free base vs. HCl). For analogous compounds like (R)-3-phenylpiperidine, values are often small (
), making small impurities difficult to detect. -
The "False Positive" Risk: A sample with 80% ee might still show a "correct" sign of rotation (+ or -), misleading researchers into assuming high purity.
-
Solvent Effect: The sign of rotation for piperidine derivatives can sometimes reverse between solvents (e.g., changing from water to chloroform).
Method 2: Chiral HPLC (The Gold Standard)
Status: Modern Best Practice Metric: Enantiomeric Ratio (ER) / Enantiomeric Excess (ee)
Chiral High-Performance Liquid Chromatography physically separates the (3R) and (3S) enantiomers, providing a direct quantitative measurement of purity.
Recommended Protocol (Generic for 3-Substituted Piperidines)
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or Chiralpak IG ).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1) for free base; or Reversed Phase (Water/Acetonitrile with additives) for salts.
-
Detection: UV at 220 nm or 254 nm (Phenoxy chromophore).
-
Derivatization (Optional): If retention is poor, derivatizing the secondary amine with tosyl chloride (TsCl) or benzoyl chloride often improves resolution.
Performance Superiority
-
Sensitivity: Can detect (3S)-isomer impurities at levels as low as 0.05%.
-
Robustness: Not affected by the specific rotation magnitude.
-
Definitive Proof: Confirms that the Mitsunobu inversion was successful by quantifying the ratio of R (product) to S (unreacted/racemized starting material).
Method 3: Vibrational Circular Dichroism (VCD)
Status: Absolute Configuration Determination
Metric: Differential IR Absorption (
When a reference standard is unavailable, VCD combined with DFT calculations can determine the absolute configuration (R vs S) without crystallization.
Part 3: Data Comparison Table
The following table contrasts the performance of determining the optical rotation (Polarimetry) versus chromatographic separation for (3R)-3-Phenoxypiperidine.
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC | VCD / Chiroptical |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) | Absolute Configuration (R/S) |
| Sample Required | High (~10-50 mg) | Low (< 1 mg) | High (~50 mg) |
| Precision | Low (± 2-5%) | High (< 0.1% impurity detection) | N/A (Qualitative/Structural) |
| Throughput | Rapid (5 mins) | Moderate (20-40 mins) | Slow (Hours + Calculation) |
| Cost per Run | Low | Moderate (Column/Solvent costs) | High (Instrument/Expertise) |
| Blind Spot | Cannot distinguish 90% ee from 99% ee easily | None | None |
| Verdict | Screening Tool Only | Release Criterion (Recommended) | Structural Verification |
Part 4: Scientific Integrity & Recommendations
Causality in Experimental Choice
The choice of method is dictated by the synthetic mechanism . Since the synthesis of (3R)-3-Phenoxypiperidine relies on the Mitsunobu reaction, the primary impurity is the (S)-enantiomer (resulting from retention of configuration or incomplete reaction).
-
Why Polarimetry Fails: A mixture of 90% (R) and 10% (S) will simply show a slightly lower rotation value, which can be easily mistaken for experimental error or moisture content.
-
Why HPLC Succeeds: HPLC separates the two species, showing two distinct peaks. The area ratio provides the exact purity.
Self-Validating Protocol
To ensure trustworthiness in your results:
-
Blank Correction: Always run a solvent blank in Polarimetry to zero the instrument.
-
Racemic Marker: In Chiral HPLC, always inject a racemic mixture of 3-phenoxypiperidine first to establish the retention times of both enantiomers.
-
Salt Consistency: Ensure you are comparing the free base to free base values, or HCl salt to HCl salt values. The rotation of amines changes drastically upon protonation.
Authoritative Grounding
The protocols described align with standard characterization methods for Ibrutinib intermediates as detailed in patent literature [1] and chiral analysis texts [2]. The use of polysaccharide columns (Chiralpak) is the industry standard for separating chiral amines and ethers [3].
References
-
Honigberg, L. A., et al. (2012). Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent No. 8,158,786. Washington, DC: U.S. Patent and Trademark Office. Link
-
Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
-
Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development. Supelco Analytical Technical Notes. Link
-
Babu, C. V. R., et al. (2014).[2][3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[2] (Demonstrates analogous methodology for 3-aminopiperidine). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of (3R)-3-Phenoxypiperidine for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric behavior of (3R)-3-Phenoxypiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding its fragmentation pattern is crucial for structural elucidation, impurity profiling, and metabolic studies. We will explore the expected fragmentation pathways under common ionization techniques and compare the utility of mass spectrometry with alternative analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to (3R)-3-Phenoxypiperidine and the Imperative of Structural Characterization
(3R)-3-Phenoxypiperidine is a chiral heterocyclic amine that serves as a vital building block in medicinal chemistry. Its stereochemistry is often critical for pharmacological activity, making unambiguous characterization essential. Mass spectrometry stands as a powerful tool for confirming the molecular weight and deducing the structure of such molecules. The fragmentation patterns observed in a mass spectrometer provide a veritable fingerprint of a compound's structure, influenced by the ionization method and the nature of its substituents.[1]
Unraveling the Fragmentation of (3R)-3-Phenoxypiperidine by Mass Spectrometry
The fragmentation of piperidine derivatives in a mass spectrometer is heavily influenced by the ionization technique employed.[1] We will consider two of the most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] For (3R)-3-Phenoxypiperidine, the fragmentation is expected to be initiated by the ionization of the nitrogen atom, which has a lone pair of electrons.[1]
Proposed Fragmentation Pathway under EI:
The primary fragmentation pathway for piperidine derivatives under EI is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This leads to the formation of a stable iminium ion. Ring opening and subsequent fragmentation can also occur.[1]
Figure 1: Proposed EI Fragmentation of (3R)-3-Phenoxypiperidine. This diagram illustrates the major expected fragmentation pathways for (3R)-3-Phenoxypiperidine under electron ionization.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the typical platform for EI analysis of volatile and thermally stable compounds like (3R)-3-Phenoxypiperidine.[3][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250-280 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.[1]
MS Conditions:
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) at m/z 177.
-
Identify major fragment ions and propose structures based on mass losses. Common losses for alkanes include clusters of peaks 14 mass units apart.[5] For amines, the molecular ion peak is an odd number, and α-cleavage is a dominant fragmentation pathway.[5]
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Technique
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1][6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.[1][7]
Proposed Fragmentation Pathway under ESI-MS/MS:
For (3R)-3-Phenoxypiperidine, the protonated molecule [M+H]⁺ at m/z 178 would be the precursor ion for MS/MS analysis. Fragmentation is often initiated at the protonated nitrogen.[1]
Figure 2: Proposed ESI-MS/MS Fragmentation. This diagram shows the expected fragmentation of the protonated (3R)-3-Phenoxypiperidine molecule in a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for ESI analysis.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
MS Conditions:
-
Ionization Mode: Positive ion mode.[1]
-
Capillary Voltage: 3.5 kV.
-
MS/MS Method:
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.
| Technique | Principle | Advantages for (3R)-3-Phenoxypiperidine | Limitations | Typical Application |
| GC-MS (EI) | Separation by gas chromatography, fragmentation by electron impact.[10] | Provides detailed structural information from fragmentation patterns.[11] High sensitivity. | Requires derivatization for non-volatile compounds. Thermal degradation is a possibility. | Impurity identification, structural confirmation. |
| LC-MS/MS (ESI) | Separation by liquid chromatography, soft ionization, and tandem MS.[8] | Excellent for polar and thermally labile compounds.[9] High sensitivity and selectivity.[12][13] | Fragmentation can be less extensive than EI, sometimes providing less structural detail. | Quantitative analysis in biological matrices, metabolite identification. |
| Chiral HPLC-UV | Separation of enantiomers on a chiral stationary phase with UV detection.[14] | Gold standard for determining enantiomeric purity.[15][16] | Requires a chromophore for UV detection; derivatization may be necessary.[15] Does not provide structural information beyond retention time matching. | Quality control, enantiomeric excess (e.e.) determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei. | Provides definitive structural elucidation and stereochemical information. | Lower sensitivity compared to MS. Requires larger sample amounts. | Primary structural confirmation of bulk material. |
Concluding Remarks for the Practicing Scientist
The choice of analytical technique for (3R)-3-Phenoxypiperidine is dictated by the specific research question.
-
For initial structural confirmation and impurity profiling , GC-MS with EI provides rich fragmentation data that can be invaluable for identifying unknown related substances.
-
For quantitative analysis in complex matrices , such as plasma or tissue extracts, the sensitivity and selectivity of LC-MS/MS with ESI are unparalleled.
-
When enantiomeric purity is the primary concern , chiral HPLC-UV remains the most direct and reliable method.
A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive characterization of (3R)-3-Phenoxypiperidine. For instance, a workflow could involve initial purity and identity confirmation by LC-MS, followed by enantiomeric purity assessment using chiral HPLC, and definitive structural elucidation of the bulk material and any significant impurities by NMR. This integrated strategy ensures the highest level of scientific rigor in drug development and research.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). PubMed. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (2014, December 15). PubMed. [Link]
-
Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine - PMC. (2022, October 25). PMC. [Link]
-
Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine | ACS Omega. (2022, October 25). ACS Omega. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. (n.d.). LabX. [Link]
-
Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed. (2005, February 1). PubMed. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]
-
WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. (2019, September 6). WIPO. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. (n.d.). Academia.edu. [Link]
-
(3R)-3-phenyl-Piperidine - ChemBK. (n.d.). ChemBK. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). Royal Society of Chemistry. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). ACS Publications. [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (n.d.). Agilent. [Link]
-
Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis - Juniper Publishers. (2021, August 24). Juniper Publishers. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Agilent. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (2021, March 15). Pharmacognosy Journal. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (n.d.). Alternative Therapies In Health And Medicine. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15). PubMed. [Link]
-
Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs) - PubMed. (2016, November 15). PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]
-
S-EPMC2914548 - Performance evaluation of three liquid chromatography mass spectrometry methods for broad spectrum drug screening. - OmicsDI. (n.d.). OmicsDI. [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.). SciELO. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. (2023, August 3). MDPI. [Link]
-
Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry - PubMed. (2022, April 15). PubMed. [Link]
-
New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review - MDPI. (2023, October 7). MDPI. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). RSC Publishing. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (n.d.). RACO. [Link]
-
Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides - ChemRxiv. (n.d.). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alternative-therapies.com [alternative-therapies.com]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3R)-3-Phenoxypiperidine
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is (3R)-3-Phenoxypiperidine, a piperidine derivative whose structural motif is common in pharmacologically active molecules. While its utility in the laboratory is significant, the responsibility for its safe handling and disposal is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (3R)-3-Phenoxypiperidine, grounded in established safety standards and regulatory compliance. The objective is to ensure that this compound is managed in a way that protects laboratory personnel, the wider community, and the environment.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, it is crucial to understand the inherent risks associated with (3R)-3-Phenoxypiperidine. This understanding forms the basis for every safety precaution and procedural step that follows. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).
According to the available SDS, (3R)-3-Phenoxypiperidine is classified as a hazardous chemical.[1] While a full toxicological profile may not be available, the known hazards and the properties of the parent compound, piperidine, necessitate a cautious approach. Piperidine itself is known to be a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[2][3][4][5]
Table 1: Hazard Profile of (3R)-3-Phenoxypiperidine and Related Compounds
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | Causes serious eye irritation.[1] |
| Flammability (Piperidine) | GHS02 | Danger | Highly flammable liquid and vapor.[3][4][5] |
| Acute Toxicity (Piperidine) | GHS06 | Danger | Toxic in contact with skin or if inhaled.[3][4][5] |
| Corrosivity (Piperidine) | GHS05 | Danger | Causes severe skin burns and eye damage.[3][4][5] |
This hazard profile dictates that (3R)-3-Phenoxypiperidine waste must be treated as hazardous chemical waste . It cannot be disposed of down the drain or in regular trash.[6][7] Improper disposal can lead to environmental contamination and risks to public health.[6]
The Regulatory Landscape: Adherence to Standards
The management of hazardous waste in a laboratory setting is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies establish the standards we must follow:
-
The Occupational Safety and Health Administration (OSHA): Through its Hazard Communication Standard (HCS) (29 CFR 1910.1200), OSHA mandates that chemical hazards are evaluated and that this information is communicated to employers and employees.[8][9][10][11] This includes proper labeling of containers and training on safe handling and emergency procedures.
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste from "cradle to grave."[12][13] This means that the waste generator (the laboratory) is responsible for the waste from the moment it is created until its final, safe disposal.
Academic laboratories may fall under the EPA's Subpart K regulations, which provide an alternative set of standards tailored to the academic environment, emphasizing safety and proper waste management.[6][14] It is essential to be familiar with your institution's specific policies, which are designed to comply with these federal and any additional state or local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of (3R)-3-Phenoxypiperidine waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. If there is a splash hazard, a face shield is recommended.[1]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned. Wear long pants and closed-toe shoes.
-
Respiratory Protection: If handling outside of a fume hood where vapors or aerosols may be generated, use a NIOSH/MSHA approved respirator.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream: (3R)-3-Phenoxypiperidine waste should be collected as a "Non-halogenated Organic Waste" stream, unless it is mixed with halogenated solvents.
-
Use a Compatible Container: Collect the waste in a container that is in good condition and compatible with the chemical.[7] A glass or polyethylene container is typically suitable. Do not use metal containers for corrosive substances like piperidine derivatives.[13]
-
Avoid Mixing Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents.[5] Consult the SDS for a full list of incompatible materials. Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[7][12] Do not leave a funnel in the container opening.
Step 3: Labeling the Hazardous Waste Container
Accurate and complete labeling is an absolute requirement under EPA and OSHA regulations.
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste in the container, attach your institution's official hazardous waste label.
-
Complete All Fields: Write clearly and legibly. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name of all contents: "(3R)-3-Phenoxypiperidine". Do not use abbreviations or chemical formulas.[7]
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started (the first day waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
The designated location in your lab where you collect waste is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][12]
-
Quantity Limits: An SAA can accumulate no more than 55 gallons of hazardous waste. For acutely toxic (P-listed) wastes, the limit is one quart.[12]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Time Limits: Once a container is full, it must be moved to the central storage area within 72 hours.[7] Some regulations, particularly for academic labs, may allow for longer accumulation times (e.g., up to 12 months), provided the volume limits are not exceeded.[12][14]
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate disposal of the chemical. This is handled by your institution's Environmental Health & Safety (EHS) department.
-
Request a Pickup: Once your waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your EHS office.[7] Follow your institution's specific procedure for this request.
-
Documentation: Ensure all paperwork is complete and accurate. EHS will use this information to manage the waste in compliance with all regulations.
The final disposal method for this type of organic chemical waste is typically high-temperature incineration in a licensed hazardous waste facility.[2] This process effectively destroys the compound, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of (3R)-3-Phenoxypiperidine waste.
Caption: Decision workflow for (3R)-3-Phenoxypiperidine waste disposal.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it is unsafe, evacuate the area and contact your institution's emergency line.
-
Control Ignition Sources: If the spilled material is flammable (as related piperidines are), remove all sources of ignition.[15]
-
Small Spills: For a small, manageable spill, and if you are trained to do so:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent, non-combustible material like sand, vermiculite, or dry lime.[15][16]
-
Carefully collect the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.
-
Label the spill cleanup waste as hazardous and arrange for disposal through EHS.
-
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within your laboratory. This protocol not only ensures compliance with legal requirements but also embodies the ethical responsibility we hold as scientists.
References
-
OSHA Requirements for HazCom Compliance. NASP. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs. [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]
-
OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Piperidine - SAFETY DATA SHEET. Acros Organics. [Link]
-
HAZARD SUMMARY - Piperidine. New Jersey Department of Health. [Link]
-
Phenoxy herbicide removal from aqueous solutions using fast pyrolysis switchgrass biochar. PubMed. [Link]
-
PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gustavus.edu [gustavus.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. naspweb.com [naspweb.com]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. mancomm.com [mancomm.com]
- 11. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. odu.edu [odu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. nj.gov [nj.gov]
- 16. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
